AZD5099

Vue d'ensemble

Description

AZD-5099 est un agent antibactérien développé par AstraZeneca Pharmaceuticals Co., Ltd. Il s'agit d'un inhibiteur puissant et sélectif de la topoisomérase II bactérienne, qui est cruciale pour la réplication de l'ADN bactérien et la division cellulaire . Ce composé a montré une efficacité significative contre les infections causées par des bactéries Gram-positives et Gram-négatives difficiles à cultiver .

Méthodes De Préparation

La synthèse d'AZD-5099 implique l'optimisation des inhibiteurs de la topoisomérase II de type pyrrolamide. La voie de synthèse comprend l'incorporation d'une structure centrale de pyrrolamide, qui est essentielle à son activité antibactérienne . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle d'AZD-5099 impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, avec des étapes supplémentaires pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

AZD-5099 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé. Les réactifs couramment utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé. Les réactifs couramment utilisés dans les réactions de réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation d'AZD-5099 peut entraîner la formation de dérivés oxydés, tandis que la réduction peut produire des dérivés réduits .

Applications de la recherche scientifique

AZD-5099 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition de la topoisomérase II bactérienne et ses effets sur la réplication de l'ADN bactérien.

Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Industrie : Il peut être utilisé dans le développement de nouveaux produits et formulations antibactériens.

Mécanisme d'action

AZD-5099 exerce ses effets antibactériens en inhibant la topoisomérase II bactérienne, une enzyme essentielle à la réplication de l'ADN bactérien et à la division cellulaire. En se liant au site de liaison de l'ATP de l'enzyme, AZD-5099 empêche l'enzyme de fonctionner correctement, ce qui entraîne l'inhibition de la croissance et de la réplication bactériennes . Les cibles moléculaires d'AZD-5099 comprennent les sous-unités GyrB et ParE des topoisomérases de type II bactériennes .

Applications De Recherche Scientifique

Pharmacological Profile

AZD5099 was designed as a pyrrolamide-type inhibitor targeting bacterial type II topoisomerases, specifically GyrB and ParE subunits. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibiotic development. The compound demonstrated notable antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant variants. In preclinical models, this compound showed effectiveness in reducing bacterial load and had a low frequency of resistance development .

Key Findings from Clinical Studies

- Phase 1 Trials : Initial studies focused on assessing the safety, tolerability, and pharmacokinetics of this compound following intravenous administration. The results indicated promising antibacterial effects but raised concerns regarding mitochondrial toxicity, leading to its withdrawal from further clinical trials .

- In Vivo Efficacy : In mouse models of infection, this compound exhibited significant efficacy against Staphylococcus aureus infections, outperforming some existing antibiotics in terms of bactericidal activity .

Structural Modifications and Derivatives

Research following the withdrawal of this compound has focused on modifying its structure to enhance its safety profile while retaining its antibacterial efficacy. Notably, several derivatives have been synthesized based on the original compound's scaffold.

Case Studies on Structural Modifications

- Compound 28 : A derivative of this compound that emerged from structural optimization showed improved antibacterial activity with lower mitochondrial toxicity. It demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of less than 0.03 μg/mL and was effective against both susceptible and resistant strains .

- Pyrrolamide-Type Inhibitors : Ongoing research continues to explore new pyrrolamide-type inhibitors derived from this compound's structure. These compounds are being evaluated for their potential to treat drug-resistant bacterial infections with enhanced pharmacokinetic properties .

Comparative Analysis of Antibacterial Activity

The following table summarizes the antibacterial activities and characteristics of this compound and its derivatives:

| Compound | Target Bacteria | MIC (μg/mL) | Mitochondrial Toxicity | Notes |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | < 0.1 | High | Withdrawn due to safety issues |

| Compound 28 | Staphylococcus aureus | < 0.03 | Low | Improved safety profile |

| Compound X | Escherichia coli | 1 | Moderate | New derivative with promising activity |

Mécanisme D'action

AZD-5099 exerts its antibacterial effects by inhibiting bacterial topoisomerase II, an enzyme that is essential for bacterial DNA replication and cell division. By binding to the ATP binding site of the enzyme, AZD-5099 prevents the enzyme from functioning properly, leading to the inhibition of bacterial growth and replication . The molecular targets of AZD-5099 include the GyrB and ParE subunits of bacterial type II topoisomerases .

Comparaison Avec Des Composés Similaires

AZD-5099 est unique en son genre par son inhibition puissante et sélective de la topoisomérase II bactérienne. Des composés similaires comprennent :

DS-2969 : Un autre inhibiteur de la topoisomérase II ayant une activité antibactérienne.

Vancomycine : Un antibiotique utilisé en clinique qui cible la synthèse de la paroi cellulaire bactérienne.

Comparé à ces composés, AZD-5099 a montré de meilleures activités bactéricides et des fréquences plus faibles de résistance spontanée dans les modèles d'infection bactérienne .

Activité Biologique

AZD5099, also known as compound 63, is a synthetic antibacterial agent developed by AstraZeneca. It primarily targets infections caused by Gram-positive and fastidious Gram-negative bacteria. The compound is a pyrrolamide derivative that acts as an inhibitor of bacterial type II topoisomerases, particularly DNA gyrase, which is crucial for bacterial DNA replication and transcription.

This compound functions by binding to the ATP-binding site of bacterial type II topoisomerases, inhibiting their activity and thereby preventing bacterial cell division. This mechanism is particularly effective against strains that exhibit resistance to other antibiotics, making this compound a promising candidate in the fight against antibiotic-resistant infections.

Key Features

- Target : Bacterial type II topoisomerases (DNA gyrase).

- Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus durans, as well as some fastidious Gram-negative bacteria.

- Resistance Profile : Low frequency of resistance development has been reported, indicating its potential as a novel treatment option.

In Vitro Studies

This compound has demonstrated significant antibacterial activity in various in vitro studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus durans | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 2 |

These values suggest that this compound is particularly effective against Gram-positive bacteria, with low MIC values indicating strong antibacterial activity.

In Vivo Efficacy

In preclinical models, this compound showed promising results in treating infections caused by Staphylococcus aureus. In a mouse neutropenic model of infection, this compound significantly reduced bacterial load compared to untreated controls, highlighting its potential for clinical application in serious infections.

Case Studies and Clinical Trials

This compound entered Phase 1 clinical trials aimed at evaluating its safety and efficacy in humans. While specific results from these trials are not fully published, preliminary findings indicate that it is well-tolerated with manageable side effects. The focus has been on its use in patients with difficult-to-treat infections due to multidrug-resistant organisms.

Study Highlights

- Study Design : Randomized control trials with varying doses of this compound.

- Population : Patients with confirmed bacterial infections resistant to standard treatments.

- Outcomes : Primary outcomes included reduction in bacterial load and improvement in clinical symptoms.

Propriétés

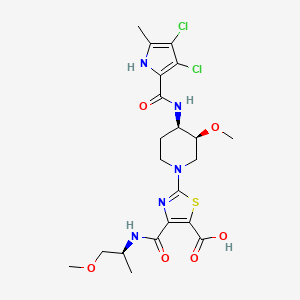

IUPAC Name |

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHRAVDXGQUQM-WCQGTBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-25-3 | |

| Record name | AZD-5099 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907543253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 907543-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5099 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BLU33GDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.